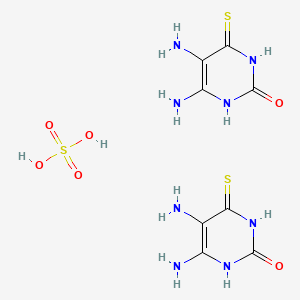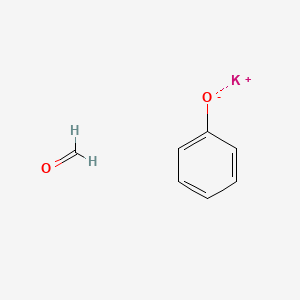![molecular formula C7H3NS B568565 7-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,8-tetraene CAS No. 113688-14-5](/img/structure/B568565.png)
7-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene is a heterocyclic compound that features a unique fusion of thiophene and azirene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with aziridine intermediates. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
- Cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines
- Pyrimido[5’,4’:2,3]thieno[2,3-c]isoquinolines
Comparison: Thieno[2’,3’:4,5]cyclopenta[1,2-b]azirene is unique due to its specific ring fusion and the presence of both thiophene and azirene rings This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
113688-14-5 |
|---|---|
Molecular Formula |
C7H3NS |
Molecular Weight |
133.168 |
InChI |
InChI=1S/C7H3NS/c1-2-9-6-3-5-7(8-5)4(1)6/h1-3H |
InChI Key |
NEZWDXALLDNBNF-UHFFFAOYSA-N |
SMILES |
C1=CSC2=CC3=NC3=C21 |
Synonyms |
Thieno[3,2:3,4]cyclopent[1,2-b]azirine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid](/img/structure/B568482.png)
![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)



![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)



